6-(Azepan-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
Molecular Formula |
C12H17N5 |
|---|---|
Molecular Weight |
231.30 g/mol |
IUPAC Name |
6-(azepan-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C12H17N5/c1-10-13-14-11-6-7-12(15-17(10)11)16-8-4-2-3-5-9-16/h6-7H,2-5,8-9H2,1H3 |
InChI Key |
PSKDYIJWKLIOPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCCCCC3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Precursors
The triazolo[4,3-b]pyridazine scaffold is typically synthesized via cyclization of pyridazine derivatives with triazole-forming reagents. A common approach involves reacting 3-methyl-1,2,4-triazole with 6-chloropyridazine under reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Elevated temperatures (100–120°C) and catalytic bases like potassium carbonate (K₂CO₃) facilitate intramolecular cyclization, yielding 3-methyl-6-chloro[1,triazolo[4,3-b]pyridazine as an intermediate.
Key Reaction Conditions:
Alternative Cyclization Routes
Alternative methods employ hydrazine derivatives. For example, ethyl N-benzoyl-glycinate precursors undergo annulation with pyridazine hydrazides under acidic conditions (HCl, 80°C), forming the triazole ring via dehydration. This method avoids harsh bases but requires longer reaction times (15–24 hours).
Comparative Analysis of Synthetic Routes
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Characterization relies on:
Chemical Reactions Analysis
Types of Reactions
6-(Azepan-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
6-(Azepan-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antibacterial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-(Azepan-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways depend on the biological context and the specific target being investigated.
Comparison with Similar Compounds
Key Observations :
Enzyme Inhibition
- PDE4 Inhibition : Compound 18 (), a triazolopyridazine with dimethoxyphenyl and tetrahydrofuran substituents, exhibits IC50 < 10 nM for PDE4 isoforms. The azepane-containing target compound may lack the aromatic groups critical for PDE4 binding but could leverage its flexible ring for alternative targets .
- BRD4 Bromodomain Inhibition : Compound 5 (), with a triazolopyridazine core, showed moderate activity (IC50 ~1 µM). Substituent bulkiness (e.g., azepane) may enhance or hinder binding depending on the bromodomain cavity size .
Receptor Modulation
- GABAA Receptor Selectivity: TPA023 (), bearing a tert-butyl and triazolemethoxy group, selectively activates α2/α3 subunits (EC50 ~100 nM).
Biological Activity
The compound 6-(Azepan-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazolo-pyridazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHN
- Molar Mass : 226.27 g/mol
- CAS Number : 296773-12-1
Biological Activity Overview
Research indicates that derivatives of triazolo-pyridazine exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound has shown promising results in various studies.
Anticancer Activity
Several studies have evaluated the anticancer potential of triazolo-pyridazine derivatives:
- Inhibition of c-Met Kinase :
- Cytotoxicity Against Cancer Cell Lines :
Table 1: Cytotoxicity of Triazolo-Pyridazine Derivatives
| Compound | Cell Line | IC (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
The mechanism by which 6-(Azepan-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine exerts its anticancer effects involves the inhibition of c-Met signaling pathways that are often overexpressed in various cancers. This inhibition leads to reduced cell proliferation and induction of apoptosis in cancer cells.
Case Studies
A notable case study involved the synthesis and evaluation of various triazolo-pyridazine derivatives where one specific derivative showed highly potent antiproliferative activity against multiple cancer cell lines, demonstrating the potential for further development into therapeutic agents .
Additional Biological Activities
Beyond anticancer properties, triazolo-pyridazines have been reported to possess:
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers.
- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
